

Spectroscopic Profile of 1,3-Dibromo-5-tert-butylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dibromo-5-tert-butylbenzene

Cat. No.: B189841

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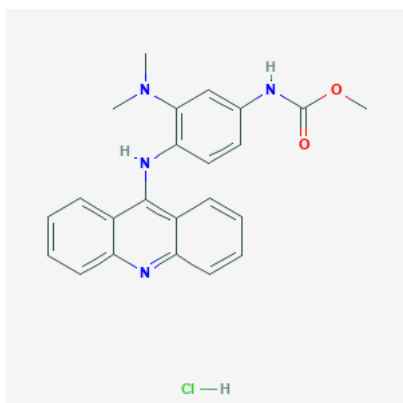
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1,3-Dibromo-5-tert-butylbenzene** (CAS No. 129316-09-2). The information presented herein is essential for the characterization and utilization of this compound in synthetic chemistry and drug discovery. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Compound Information

Property	Value
Chemical Name	1,3-Dibromo-5-tert-butylbenzene
CAS Number	129316-09-2
Molecular Formula	C ₁₀ H ₁₂ Br ₂
Molecular Weight	292.01 g/mol

Structure



Spectroscopic Data

The following sections present the available spectroscopic data for **1,3-Dibromo-5-tert-butylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **1,3-Dibromo-5-tert-butylbenzene** are summarized below.

Table 1: ¹H NMR Data for **1,3-Dibromo-5-tert-butylbenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.49	t	1.6	1H	Ar-H (H4)
7.44	d	1.6	2H	Ar-H (H2, H6)
1.30	s	-	9H	-C(CH ₃) ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Data for **1,3-Dibromo-5-tert-butylbenzene**

Chemical Shift (δ) ppm	Assignment
155.29	Ar-C (C5)
131.11	Ar-C (C2, C6)
127.57	Ar-C (C4)
122.72	Ar-C (C1, C3)
35.08	-C(CH ₃) ₃
31.01	-C(CH ₃) ₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

While specific IR data for **1,3-Dibromo-5-tert-butylbenzene** is not readily available in the searched literature, the expected characteristic absorption bands can be inferred from the spectra of related compounds such as 1,3-dibromobenzene and tert-butylbenzene.

Table 3: Predicted IR Absorption Bands for **1,3-Dibromo-5-tert-butylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2960-2870	Strong	Aliphatic C-H stretch (tert-butyl)
~1600-1550	Medium	Aromatic C=C stretch
~1470-1450	Medium	C-H bend (tert-butyl)
~1365	Strong	C-H bend (tert-butyl, characteristic)
~880-840	Strong	Ar-H out-of-plane bend (1,3,5-trisubstitution)
~700-500	Strong	C-Br stretch

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition of the molecule. For **1,3-Dibromo-5-tert-butylbenzene**, a measured value has been reported. The fragmentation pattern in a standard electron ionization (EI) mass spectrum can be predicted based on the fragmentation of similar molecules.

Table 4: Mass Spectrometry Data for **1,3-Dibromo-5-tert-butylbenzene**

m/z	Relative Intensity (%)	Assignment
292/294/296	Moderate	[M] ⁺ (Molecular ion with isotopic pattern for 2 Br)
277/279/281	High	[M - CH ₃] ⁺
213/215	Moderate	[M - Br] ⁺
197	Low	[M - 2Br] ⁺
57	Very High	[C(CH ₃) ₃] ⁺ (tert-butyl cation)

Note: The relative intensities are predicted based on typical fragmentation patterns of aromatic compounds containing bromine and a tert-butyl group. The isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4) is a key diagnostic feature.

A high-resolution mass spectrometry (HRMS) analysis provided a measured value of 335.9061 for the $[M + \text{HCOOH} - \text{H}]^-$ adduct.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **1,3-Dibromo-5-tert-butylbenzene** is dissolved in about 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

FT-IR Spectroscopy

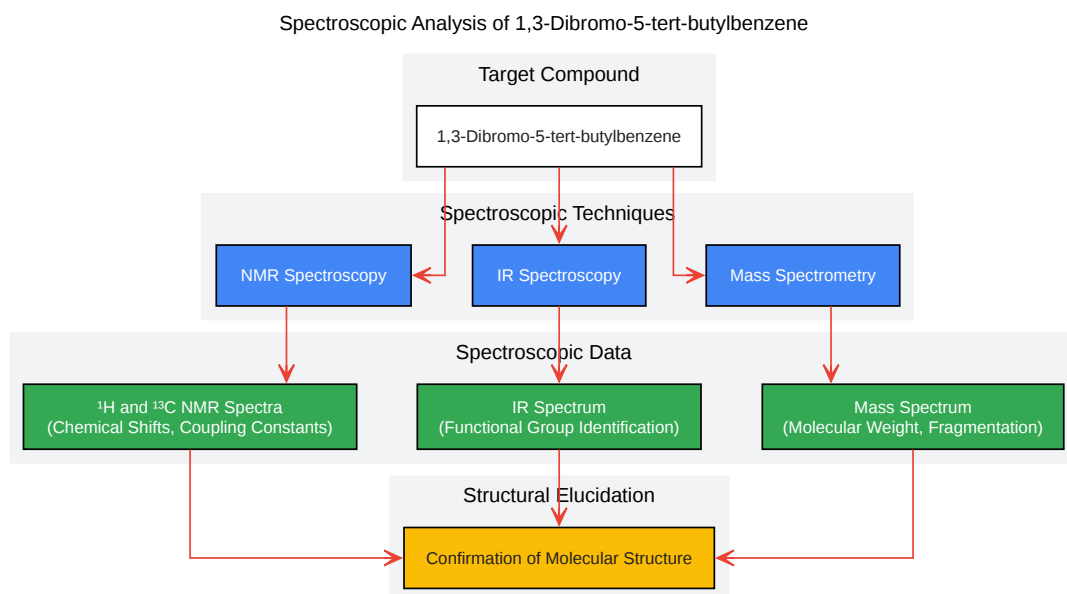
- **Sample Preparation:** A small amount of the solid **1,3-Dibromo-5-tert-butylbenzene** is placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a thin film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), applying the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or salt plate is first collected. The sample spectrum is then recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Electron ionization (EI) is commonly used for small organic molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio. For HRMS, an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer is often used to determine the exact mass.

Logical Relationships

The following diagram illustrates the relationship between the compound and its spectroscopic analysis.



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